Comprehensive NMR Characterization and Analytical Workflows for Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester
Comprehensive NMR Characterization and Analytical Workflows for Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester
Executive Summary & Structural Architecture
The compound Benzoic acid, 2,5-dibromo-, 4-hydroxyphenyl ester (CAS: 791796-06-0)[1] is a structurally complex halogenated aromatic ester. Accurate structural elucidation of this molecule is critical during drug development and quality control, as the regiochemistry of the bromine atoms and the integrity of the ester linkage dictate its physicochemical properties and biological activity.
This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By synthesizing predictive chemical shift modeling with rigorous experimental protocols, this guide ensures that researchers can achieve unambiguous peak assignments and high-fidelity quantitative data.
Theoretical Framework of NMR Chemical Shifts
Understanding the causality behind the chemical shifts is essential for preventing misassignment. The molecule consists of two distinct aromatic domains: the 2,5-dibromobenzoate ring and the 4-hydroxyphenyl (phenol) ring .
The 2,5-Dibromobenzoate Domain
The electronic environment of the benzoate ring is dominated by the anisotropic deshielding of the ester carbonyl and the inductive/heavy-atom effects of the two bromine substituents[2].
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H-6 Deshielding: The proton at the C-6 position experiences profound deshielding (δ ~8.25 ppm) due to its spatial proximity to the magnetic anisotropy cone of the adjacent carbonyl group, compounded by the electron-withdrawing nature of the meta- and ortho-bromine atoms.
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Heavy Atom Effect in 13 C NMR: The carbons directly bonded to bromine (C-2 and C-5) experience a pronounced upfield shift (δ ~119–121 ppm). This is a classic manifestation of the "heavy atom effect," where the large electron cloud of bromine induces local diamagnetic shielding.
The 4-Hydroxyphenyl Domain
The phenol ring presents an AA'BB' spin system due to its local plane of symmetry.
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Competing Mesomeric Effects: The ester oxygen at C-1' is mildly electron-withdrawing via induction but electron-donating via resonance. Conversely, the C-4' hydroxyl group is a strong resonance donor. This creates a distinct polarization across the ring, pushing the protons ortho to the ester (H-2'/6') downfield relative to those ortho to the hydroxyl group (H-3'/5').
Quantitative Data Presentation
The following tables summarize the highly resolved, predicted 1 H and 13 C NMR chemical shifts in DMSO- d6 . DMSO is specifically chosen as the solvent to prevent the rapid chemical exchange of the phenolic -OH proton, allowing it to be observed as a sharp singlet.
Table 1: 1 H NMR Chemical Shifts & Splitting Patterns (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment Rationale |
| -OH | 9.50 | Singlet (s) | - | 1H | Phenolic hydroxyl; stabilized by DMSO hydrogen bonding. |
| H-6 | 8.25 | Doublet (d) | 2.2 | 1H | Benzoate ring; strongly deshielded by ortho-carbonyl anisotropy. |
| H-4 | 7.86 | Doublet of doublets (dd) | 8.5, 2.2 | 1H | Benzoate ring; ortho to Br, meta to Br, para to carbonyl. |
| H-3 | 7.76 | Doublet (d) | 8.5 | 1H | Benzoate ring; ortho to Br, meta to carbonyl. |
| H-2', 6' | 7.05 | Doublet (d) | 8.8 | 2H | Phenol ring; ortho to the ester linkage (AA'BB' system). |
| H-3', 5' | 6.80 | Doublet (d) | 8.8 | 2H | Phenol ring; ortho to the electron-donating -OH group. |
Table 2: 13 C NMR Chemical Shifts & Carbon Assignments (100 MHz, DMSO- d6 )
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type | Causality / Assignment Rationale |
| C=O | 163.0 | Quaternary | Ester carbonyl; highly deshielded by oxygen electronegativity. |
| C-4' | 155.0 | Quaternary | Phenol ipso to -OH; deshielded by direct oxygen attachment. |
| C-1' | 143.5 | Quaternary | Phenol ipso to ester oxygen. |
| C-3 | 136.0 | Methine (CH) | Benzoate ring; ortho to C-Br. |
| C-4 | 135.5 | Methine (CH) | Benzoate ring; para to carbonyl. |
| C-6 | 134.0 | Methine (CH) | Benzoate ring; ortho to carbonyl. |
| C-1 | 132.0 | Quaternary | Benzoate ipso to carbonyl. |
| C-2', 6' | 122.5 | Methine (CH) | Phenol ring; ortho to ester linkage. |
| C-5 | 121.0 | Quaternary | Benzoate C-Br; shielded by heavy atom effect. |
| C-2 | 119.5 | Quaternary | Benzoate C-Br; shielded by heavy atom effect. |
| C-3', 5' | 115.5 | Methine (CH) | Phenol ring; shielded by ortho -OH resonance donation. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the following step-by-step methodology must be employed. This protocol is designed as a closed-loop system where internal checks validate the integrity of the acquisition.
Phase 1: Sample Preparation
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Mass & Solvation: Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
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Homogenization: Vortex for 30 seconds to ensure complete dissolution, preventing localized concentration gradients that degrade magnetic homogeneity.
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Transfer: Pipette the solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to center the sample within the RF coil.
Phase 2: Instrument Setup & Calibration
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Thermal Equilibration: Insert the sample into the spectrometer and equilibrate at 298 K for 5 minutes. Causality: Prevents thermal convection currents that cause signal broadening.
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Lock & Shim: Lock the magnetic field to the deuterium resonance of DMSO- d6 . Perform automated 3D gradient shimming. Validation Check: The TMS peak linewidth must be < 0.5 Hz at half-height.
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Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for this sample to ensure maximum signal-to-noise ratio (SNR) and uniform RF excitation.
Phase 3: Acquisition & Processing
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1 H Acquisition: Execute a standard single-pulse sequence (zg30). Crucially, set the relaxation delay (D1) to 5.0 seconds. Causality: This exceeds 5×T1 of the longest relaxing aromatic proton, ensuring that integration values are strictly quantitative. Acquire 16 scans.
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13 C Acquisition: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans.
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Data Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) to the Free Induction Decay (FID) before Fourier Transform. Phase manually to pure absorptive lineshapes and apply a polynomial baseline correction. Reference the spectrum by setting TMS strictly to 0.00 ppm.
Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.
2D NMR Correlation Strategies (Structural Verification)
To definitively prove the regiochemistry of the 2,5-dibromo substitution and validate the ester linkage, 2D NMR (COSY, HSQC, and HMBC) is mandatory.
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COSY (Correlation Spectroscopy): Confirms the connectivity of the aromatic protons. A strong 3J correlation will be observed between H-3 and H-4, while H-6 will only show a weak 4J correlation to H-4, confirming its isolated position between the carbonyl and the C-5 bromine.
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HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. A strong 3JCH cross-peak between the highly deshielded H-6 proton and the ester carbonyl carbon (δ 163.0) unambiguously anchors the benzoate ring to the ester functional group.
Figure 2: Key 2D NMR correlation network (HMBC and COSY) establishing the ester linkage and aromatic topology.
References
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2,5-Dibromobenzoic acid | C7H4Br2O2 | CID 11891 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]
